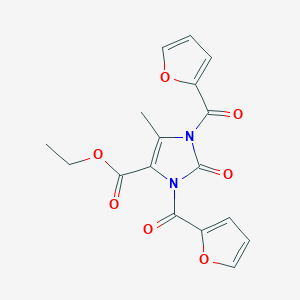

![molecular formula C17H12N2O B5509536 7,8-Dimethyl-indeno[1,2-b]quinoxalin-11-one CAS No. 40114-83-8](/img/structure/B5509536.png)

7,8-Dimethyl-indeno[1,2-b]quinoxalin-11-one

Descripción general

Descripción

Ha sido ampliamente estudiado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias, anticancerígenas y antidiabéticas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación del cloruro de coptisina implica la extracción de fuentes naturales como Coptis chinensis. El proceso de extracción generalmente incluye el uso de disolventes como etanol o metanol para aislar el alcaloide del material vegetal. El extracto crudo se purifica luego utilizando técnicas cromatográficas para obtener cloruro de coptisina puro.

Métodos de producción industrial

La producción industrial de cloruro de coptisina puede implicar procesos de extracción a gran escala utilizando disolventes y técnicas de purificación similares. La optimización de las condiciones de extracción, como la concentración del disolvente, la temperatura y el tiempo de extracción, es crucial para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El cloruro de coptisina experimenta varias reacciones químicas, que incluyen:

Oxidación: El cloruro de coptisina se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar la estructura del cloruro de coptisina, lo que lleva a la formación de alcaloides reducidos.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de cloruro de coptisina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de coptisina con propiedades farmacológicas modificadas .

Aplicaciones Científicas De Investigación

El cloruro de coptisina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en química analítica para la identificación y cuantificación de alcaloides.

Biología: Se estudia por sus efectos en los procesos celulares, incluida la apoptosis y la regulación del ciclo celular.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de enfermedades como el cáncer, la diabetes y la inflamación.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales

Mecanismo De Acción

El cloruro de coptisina ejerce sus efectos a través de varios objetivos moleculares y vías:

Objetivos moleculares: Interactúa con enzimas, receptores y moléculas de señalización involucradas en la inflamación, la proliferación celular y la apoptosis.

Vías involucradas: El compuesto modula vías como la vía NF-κB, la vía MAPK y la vía PI3K / Akt, lo que lleva a sus efectos antiinflamatorios y anticancerígenos.

Comparación Con Compuestos Similares

Compuestos similares

Berberina: Otro alcaloide que se encuentra en las mismas fuentes vegetales con propiedades terapéuticas similares.

Palmatina: Un alcaloide con efectos antiinflamatorios y anticancerígenos comparables.

Jatrorrizina: Comparte similitudes estructurales y actividades farmacológicas con el cloruro de coptisina.

Unicidad

El cloruro de coptisina es único debido a su estructura molecular específica, que le permite interactuar con un conjunto distinto de objetivos y vías moleculares. Sus propiedades farmacocinéticas únicas también contribuyen a su potencial terapéutico .

Propiedades

IUPAC Name |

7,8-dimethylindeno[1,2-b]quinoxalin-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c1-9-7-13-14(8-10(9)2)19-16-15(18-13)11-5-3-4-6-12(11)17(16)20/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWXWXXEFOAELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351630 | |

| Record name | 7,8-Dimethyl-indeno[1,2-b]quinoxalin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40114-83-8 | |

| Record name | NSC162690 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,8-Dimethyl-indeno[1,2-b]quinoxalin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

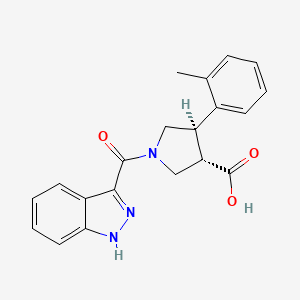

![3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole](/img/structure/B5509454.png)

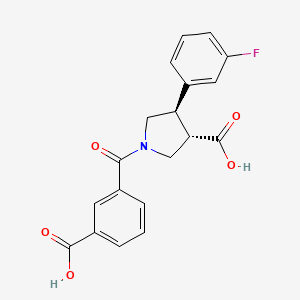

![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)

![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)

![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)

![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5509477.png)

![4-[(diethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5509483.png)

![2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5509490.png)

![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)

![N-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-phenylacetamide](/img/structure/B5509511.png)

![(NE)-N-[[4-[(2-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B5509529.png)

![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)